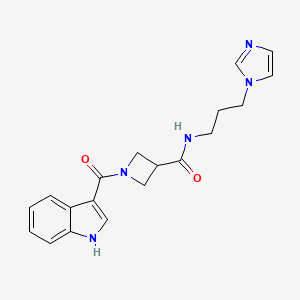
N-(3-(1H-imidazol-1-yl)propyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-imidazol-1-yl)propyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(1H-imidazol-1-yl)propyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates an imidazole moiety, an indole ring, and an azetidine core. The chemical formula is represented as follows:
This structure is significant for its biological activity, particularly due to the presence of the imidazole and indole groups, which are known for their diverse pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of 3-substituted indoles have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that the compound may possess similar activities, potentially making it a candidate for further antimicrobial research.
Anticancer Properties
The indole and imidazole moieties are often associated with anticancer activities. Various benzimidazole derivatives have been reported to exhibit significant anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of this compound may enhance these effects, warranting detailed investigation into its anticancer potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the imidazole and indole rings can significantly influence potency and selectivity against various biological targets. For instance, halogen substitutions on the indole ring have been shown to enhance antimicrobial activity against MRSA .
Study 1: Antimicrobial Evaluation
In a recent study focusing on 3-substituted indoles, several analogues were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with specific substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural variations in optimizing activity against resistant strains like MRSA .
Study 2: Anticancer Screening
A screening of various indole derivatives revealed that certain modifications led to significant cytotoxicity against cancer cell lines. Compounds with a similar scaffold to this compound demonstrated IC50 values in low micromolar ranges, indicating potential for development as anticancer agents .
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-18(21-6-3-8-23-9-7-20-13-23)14-11-24(12-14)19(26)16-10-22-17-5-2-1-4-15(16)17/h1-2,4-5,7,9-10,13-14,22H,3,6,8,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKIKCZWWDOWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













